molecular formula C₁₂H₁₂O₆ B1147113 1,2-Benzenedicarboxylic acid, mono(3-carboxypropyl) ester CAS No. 66851-46-5

1,2-Benzenedicarboxylic acid, mono(3-carboxypropyl) ester

Cat. No. B1147113
CAS RN: 66851-46-5
M. Wt: 252.22
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of esters like 1,2-Benzenedicarboxylic acid, mono(3-carboxypropyl) ester, often involves esterification reactions. A notable example is the 1,3-dipolar cycloaddition of acetylenedicarboxylic esters to 2-methyl-4-phenyl-quinazoline 3-oxide, producing esters of 3-amino-3-phenyl-2-(2-acetamidophenyl)-acrylic acid as main products (Stauss et al., 1972).

Molecular Structure Analysis

The molecular structure of 1,2-Benzenedicarboxylic acid, mono(3-carboxypropyl) ester, and related compounds is often analyzed through X-ray crystallography. For instance, the crystal structure of related benzenedicarboxylate frameworks reveals their potential in constructing coordination polymers with novel properties (Li et al., 2015).

Chemical Reactions and Properties

The chemical behavior of 1,2-Benzenedicarboxylic acid, mono(3-carboxypropyl) ester, includes participation in various reactions, such as esterification and alcoholysis. For example, carboxylic acids are pivotal in the esterification reaction kinetics, influencing the reaction mechanism (Otton & Ratton, 1988).

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystalline structure are crucial for understanding the material's application. The synthesis and mesomorphism of 1,3-benzenedicarboxylic acid derivatives indicate the influence of structure on mesogenic activity, providing insight into the physical properties of these compounds (Novikova et al., 2008).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, play a vital role in the compound's applications. For example, the reactivity of 1,2-Benzenedicarboxylic acid, mono(3-carboxypropyl) ester, towards different synthetic routes, like esterification, reflects its versatile nature in chemical synthesis. The convenient procedure for esterification of carboxylic acids highlights methods for transforming carboxylic acids into esters, demonstrating the chemical properties and versatility of these compounds (Ono et al., 1978).

Scientific Research Applications

Environmental Impact and Analysis

1,2-Benzenedicarboxylic acid esters, also known as phthalate esters, are primarily used as plasticizers in polymers. These compounds are considered ubiquitous environmental pollutants and are classified as endocrine-disrupting compounds with carcinogenic effects. Due to their widespread use, understanding their environmental impact is crucial. Various methodologies, including gas chromatography and high-performance liquid chromatography, are used for the analysis and determination of phthalate esters in environmental samples, emphasizing the need for efficient sample preparation techniques to detect low concentration levels in complex matrices (Farajzadeh, Sorouraddin, & Mogaddam, 2015).

Chemical Properties and Reactions

The chemical reactions of 1,2-benzenedicarboxylic acid esters under various conditions have been extensively studied. For instance, research has been conducted on the gas-phase reactions of these esters with O2−. under negative-ion chemical ionization conditions. These studies are crucial for understanding the chemical properties and potential applications of these compounds in various fields (Stemmler, Diener, & Swift, 1994).

Material Science Applications

In material science, these esters have been used in creating novel coordination polymers and mixed-ligand frameworks, demonstrating their versatility in the field. The orientation of the carboxylate groups in these compounds plays a significant role in the assembly and structural diversity of these frameworks. Such research is pivotal for developing new materials with specific properties and applications (Li et al., 2015).

Electrical and Spectroscopic Properties

The esters of 1,2-benzenedicarboxylic acid have also been explored for their impact on the spectroscopic properties and electrical transport in materials like polyaniline. These studies contribute to the development of materials with improved mechanical properties and conductivity, beneficial for various electronic applications (Dufour et al., 2001).

Human Biomonitoring

While not directly related to drug use and dosage, it is worth noting the significance of 1,2-benzenedicarboxylic acid esters in human biomonitoring studies. These compounds, used as plasticizers, have been the subject of health and safety research due to their presence in the environment and potential effects on human health (Bekanntmachung des Umweltbundesamtes, 2015).

properties

IUPAC Name

2-(3-carboxypropoxycarbonyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O6/c13-10(14)6-3-7-18-12(17)9-5-2-1-4-8(9)11(15)16/h1-2,4-5H,3,6-7H2,(H,13,14)(H,15,16)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTPMLIWBZMBSL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])C(=O)OCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11O6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Benzenedicarboxylic acid, mono(3-carboxypropyl) ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Benzenedicarboxylic acid, mono(3-carboxypropyl) ester
Reactant of Route 2
Reactant of Route 2
1,2-Benzenedicarboxylic acid, mono(3-carboxypropyl) ester
Reactant of Route 3
Reactant of Route 3
1,2-Benzenedicarboxylic acid, mono(3-carboxypropyl) ester
Reactant of Route 4
Reactant of Route 4
1,2-Benzenedicarboxylic acid, mono(3-carboxypropyl) ester
Reactant of Route 5
Reactant of Route 5
1,2-Benzenedicarboxylic acid, mono(3-carboxypropyl) ester
Reactant of Route 6
1,2-Benzenedicarboxylic acid, mono(3-carboxypropyl) ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.